Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate
CAS No.: 185347-80-2
Cat. No.: VC16840104
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185347-80-2 |
|---|---|
| Molecular Formula | C11H18O2 |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate |
| Standard InChI | InChI=1S/C11H18O2/c1-4-13-9(12)11-6-5-8(7-11)10(11,2)3/h8H,4-7H2,1-3H3 |
| Standard InChI Key | RVLBKPVMTMMHES-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C12CCC(C1)C2(C)C |
Introduction
Structural Characteristics and Molecular Identity
Molecular Framework and Stereochemical Considerations
Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate features a bicyclo[2.1.1]hexane core, a strained hydrocarbon system consisting of two fused rings: a six-membered ring and a five-membered ring. The 5,5-dimethyl substitution introduces significant steric bulk, which influences both the compound’s conformational stability and its reactivity . The ester functional group at the 1-position adopts a planar geometry due to resonance stabilization, while the bicyclic system enforces a rigid, non-planar structure.
The compound’s IUPAC name, ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate, reflects its substituents and connectivity. Notably, the bicyclo[2.1.1]hexane numbering follows IUPAC rules, with the bridgehead carbons assigned positions 1 and 3. The stereochemistry of the dimethyl groups remains unspecified in most sources, though related compounds such as (1R)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid (CAS No. 154726-28-0) highlight the potential for enantiomeric forms .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 185347-80-2 | |
| Molecular Formula | ||
| Molecular Weight | 182.26 g/mol | |
| IUPAC Name | ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate | |
| SMILES Notation | CCOC(=O)C12CCC(C1)C2(C)C |
Synthesis and Preparation Methods
Esterification of Bicyclic Carboxylic Acids
The most plausible synthesis route involves the esterification of 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid with ethanol under acidic conditions. Sulfuric acid or hydrochloric acid catalyze the nucleophilic acyl substitution, displacing the hydroxyl group of the carboxylic acid with an ethoxy moiety. The reaction typically proceeds via the following generalized mechanism:
where represents the bicyclo[2.1.1]hexane scaffold. The steric bulk of the dimethyl groups may slow reaction kinetics, necessitating prolonged reflux or elevated temperatures.
Purification and Characterization
Post-synthesis purification likely employs fractional distillation or column chromatography to isolate the ester from unreacted starting materials. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming molecular structure. The compound’s PubChem entry notes a computed XLogP3 value of 2.5, indicating moderate lipophilicity, which aligns with its potential solubility in organic solvents like ethyl acetate or dichloromethane .
Physicochemical Properties
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 2.5 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 3 | |
| Topological Polar Surface Area | 26.3 Ų |
Comparative Analysis with Structural Analogs
The vinyl-substituted derivative, 5,5-dimethyl-1-vinylbicyclo[2.1.1]hexane (CAS No. 16626-39-4), shares the same bicyclic core but replaces the ester with a vinyl group. With a molecular weight of 136.23 g/mol, this analog exhibits lower polarity () and enhanced volatility, underscoring the ester group’s role in modulating physicochemical behavior .
Chemical Reactivity and Stability
Hydrolysis and Functional Group Interconversion
The ethyl ester undergoes hydrolysis in aqueous acidic or basic media, yielding 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid. This reactivity mirrors general ester hydrolysis mechanisms, where the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water .
Influence of Bicyclic Structure on Reactivity
The bicyclo[2.1.1]hexane system imposes geometric constraints that may hinder certain reactions. For instance, ring-opening reactions or [2+2] cycloadditions could be sterically challenged, though the strain energy might facilitate unexpected reactivities in the presence of transition metal catalysts.
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